![molecular formula C18H19ClN6 B6443157 4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine CAS No. 2640867-13-4](/img/structure/B6443157.png)
4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine
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Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Synthesis Analysis
The synthesis of imidazole was first made by glyoxal and ammonia . The incorporation of piperazine into biologically active compounds can be accomplished through a Mannich reaction .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Mechanism of Action
Target of Action
It is known that many compounds containing an imidazole ring bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact nature of the target.
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, affecting a wide range of pathways .
Result of Action
Compounds with similar structures have been shown to have a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Future Directions
Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1,3-diazole ring . Therefore, the future directions of research could focus on the development of new drugs that overcome the AMR problems .
properties
IUPAC Name |
4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-imidazol-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6/c1-14-2-3-15(19)10-16(14)23-6-8-24(9-7-23)17-11-18(22-12-21-17)25-5-4-20-13-25/h2-5,10-13H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSVPDBKUMIFSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine |
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